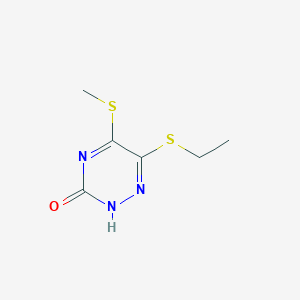![molecular formula C20H18O2 B14000161 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid CAS No. 35187-31-6](/img/structure/B14000161.png)
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid is a chemical compound known for its unique structure and properties. It consists of a benzoic acid moiety attached to a naphthalene ring substituted with a methyl group. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylnaphthalene and benzoic acid.
Friedel-Crafts Alkylation: 4-Methylnaphthalene undergoes Friedel-Crafts alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethyl group.
Oxidation: The resulting product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid: Unique due to its specific substitution pattern on the naphthalene ring.
4-Methylnaphthalene: Lacks the benzoic acid moiety, resulting in different chemical properties.
Benzoic Acid: Lacks the naphthalene ring, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
35187-31-6 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[1-(4-methylnaphthalen-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C20H18O2/c1-13-11-12-17(18-9-5-3-7-15(13)18)14(2)16-8-4-6-10-19(16)20(21)22/h3-12,14H,1-2H3,(H,21,22) |
InChI Key |
UWDQTVOAVVEYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


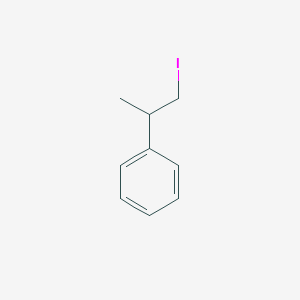




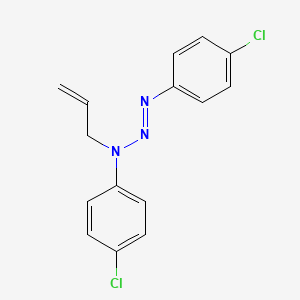
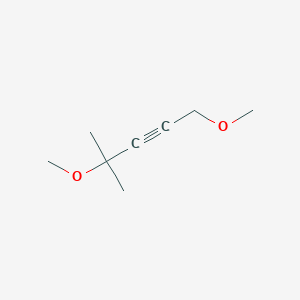
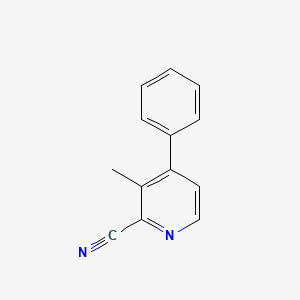

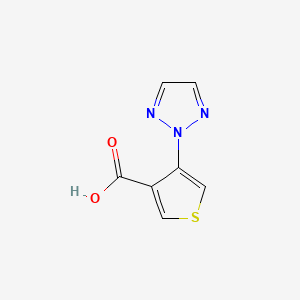
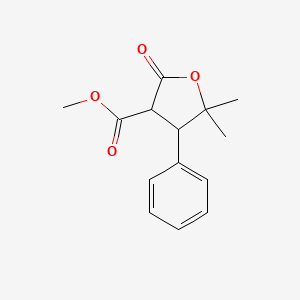
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)

